4-Ethyl-2-methyl-1,4-diazepan-5-one
Description
Properties
IUPAC Name |
4-ethyl-2-methyl-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-10-6-7(2)9-5-4-8(10)11/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWMNJTKLPJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(NCCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethyl-2-methyl-1,4-diazepan-5-one is a member of the diazepane family, which is recognized for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications and unique structural properties. This article reviews the biological activity of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The structure of this compound consists of a seven-membered ring containing two nitrogen atoms. The presence of ethyl and methyl substituents on the diazepane ring significantly influences its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter systems involved in anxiety, depression, and other neurological disorders.
1. Neuropharmacological Effects
Research indicates that compounds within the diazepane class exhibit anxiolytic and sedative properties. Studies have shown that this compound can influence GABAergic transmission, potentially enhancing inhibitory neurotransmission in the central nervous system (CNS) .
2. Antimicrobial Activity
Preliminary investigations have suggested that this compound exhibits antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent .
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Results indicated that this compound could induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with related compounds is essential.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Methyl-1,4-diazepane | Methyl substitution only | Mild anxiolytic effects |
| 1-Ethyl-1,4-diazepane | Ethyl substitution only | Moderate sedative effects |
| This compound | Ethyl and methyl substitutions | Enhanced anxiolytic and antimicrobial effects |
Case Study 1: Neuropharmacological Assessment
A study involving animal models assessed the anxiolytic effects of this compound. The results showed a significant reduction in anxiety-like behavior compared to control groups, supporting its potential use in treating anxiety disorders .
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be lower than those of several conventional antibiotics .
Preparation Methods
Synthetic Routes Overview
The preparation of 4-ethyl-2-methyl-1,4-diazepan-5-one typically involves multi-step organic synthesis starting from piperidin-4-one derivatives or 1,4-diazepanone precursors. The key transformations include:
- Formation of the 1,4-diazepan-5-one ring system.
- Introduction of alkyl substituents (ethyl and methyl groups).
- Purification and characterization of the final compound.
Method 1: Alkylation of 1,4-Diazepanone
A direct approach involves reacting 1,4-diazepanone with alkylating agents under controlled conditions to introduce the ethyl and methyl groups at the 4 and 2 positions respectively.
- Procedure : 1,4-diazepanone is reacted with appropriate alkylating agents such as ethyl halides and methyl donors under heating in a suitable solvent.
- Purification : The product is isolated by crystallization and purified by standard chromatographic techniques.
- Advantages : This method is straightforward and allows for selective substitution.
- Limitations : Requires precise control of reaction conditions to avoid over-alkylation or side reactions.
This method is exemplified in the synthesis of related compounds such as 4-(2-(dimethylamino)ethyl)-1,4-diazepan-5-one, where 1,4-diazepanone reacts with 2-dimethylaminoethanol under heating, followed by crystallization to yield the target molecule.
Method 3: Functionalization via Nucleophilic Substitution
Further functionalization of preformed 1,4-diazepan-5-one derivatives can be achieved by nucleophilic substitution reactions.
- Example : Reaction of 3-methyl-2,7-diphenyl-1,4-diazepan-5-one with alkyl bromides in the presence of bases such as N-ethyldiisopropylamine in dichloromethane.
- Outcome : Formation of substituted diazepanones with alkyl chains attached to nitrogen atoms or carbon positions.
- Application : This method was used to synthesize compounds like 1-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl)-3-ethyl-2,7-diphenyl-1,4-diazepan-5-one with high yields (96-98%).
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Alkylation of 1,4-diazepanone | 1,4-diazepanone | Alkyl halides, solvents | Heating, solvent-based | Moderate | Simple, direct substitution | Control needed to avoid side reactions |
| Beckmann/Schmidt Rearrangement | Piperidin-4-ones | NH2OH·HCl, NaHSO4·SiO2 catalyst | Microwave irradiation, solvent-free | 80-98 | Rapid, high yield, green chemistry | Requires microwave setup |
| Nucleophilic Substitution | Substituted diazepanones | Alkyl bromides, bases | Reflux in dichloromethane | 96-98 | High yield, versatile functionalization | Multi-step synthesis needed |
Research Findings and Notes
- Microwave-assisted synthesis using NaHSO4·SiO2 catalyst significantly improves the efficiency of diazepanone formation from piperidin-4-ones, reducing reaction times to 2–5 minutes and eliminating hazardous solvents.
- The rearrangement proceeds via oxime intermediates, with anti-selective migration confirmed by NMR studies.
- Alkylation strategies require careful optimization to achieve selective substitution at the 4-ethyl and 2-methyl positions without over-alkylation.
- Nucleophilic substitution on preformed diazepanones allows further structural diversification, useful for pharmaceutical lead optimization.
- Safety considerations include handling under proper laboratory conditions with personal protective equipment due to limited toxicity data for some intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
